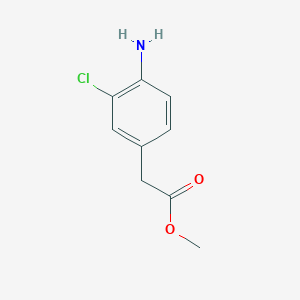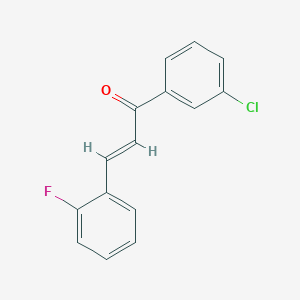![molecular formula C17H24N2O4 B3071830 (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 1014404-84-2](/img/structure/B3071830.png)
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Vue d'ensemble
Description
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis and Chemical Properties
Researchers have developed non-iterative asymmetric synthesis techniques for polyketide spiroketals, highlighting the compound's role in synthesizing complex chemical structures with high stereo- and enantioselectivity. These methods are significant for creating compounds with specific configurations, useful in material science and drug synthesis. For example, Meilert, Pettit, and Vogel (2004) demonstrated the conversion of methylenebis[furan] to various spiroketals, indicating the compound's utility in generating structures with potential biological activities, albeit focusing on cytotoxicity against cancer cell lines (Meilert, Pettit, & Vogel, 2004).
Optical Properties and Absolute Configuration
The determination of conformation, optical properties, and absolute configurations of chiral molecules, including dioxolane and dioxol derivatives, showcases the compound's relevance in studying the stereochemical characteristics of organic molecules. Ivanova and Spiteller (2011) explored these aspects through experimental and theoretical studies, providing insights into the design and functionalization of nucleosides for drug discovery (Ivanova & Spiteller, 2011).
Corrosion Inhibition
On the material science front, derivatives of the compound have been investigated as corrosion inhibitors for metals, demonstrating the versatility of its chemical framework. Koulou et al. (2020) investigated the adsorption behavior and efficiency of epoxy glucose derivatives, showcasing the compound's potential in protecting industrial materials (Koulou et al., 2020).
Synthesis of New Epoxy Glucose Derivatives
The synthesis and investigation of new epoxy glucose derivatives highlight the compound's application in creating materials with specific properties, such as corrosion inhibition for mild steel. This synthesis approach reflects the compound's utility in addressing practical challenges in industrial applications, further emphasizing its significance beyond pharmaceutical contexts (Koulou et al., 2020).
Propriétés
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(2S)-2-pyridin-2-ylpyrrolidin-1-yl]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2)22-15-14(20)13(21-16(15)23-17)10-19-9-5-7-12(19)11-6-3-4-8-18-11/h3-4,6,8,12-16,20H,5,7,9-10H2,1-2H3/t12-,13+,14-,15+,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBLMZLNSWKNT-ZVDSWSACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCC3C4=CC=CC=N4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCC[C@H]3C4=CC=CC=N4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)




![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071818.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071826.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071831.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071836.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)
![1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate](/img/structure/B3071846.png)